molecular formula C₂₂H₂₈FIO₄ B1142695 Dexamethasone 21-Iodide CAS No. 2029-18-7

Dexamethasone 21-Iodide

Cat. No. B1142695
CAS RN: 2029-18-7
M. Wt: 502.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone 21-Iodide is a compound with the molecular formula C22H28FIO4 . It is a synthetic glucocorticoid (GC) and has a wide spectrum of pharmacological activity . It acts as an anti-inflammatory and immunosuppressant agent .


Synthesis Analysis

The synthesis of Dexamethasone conjugates involves various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .


Molecular Structure Analysis

The molecular weight of Dexamethasone 21-Iodide is 502.4 g/mol . The IUPAC name is (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one .


Chemical Reactions Analysis

Dexamethasone conjugates were synthesized by a cross-linking reaction using Traut’s reagent and DEX-21-mesylate .


Physical And Chemical Properties Analysis

Dexamethasone 21-Iodide has a molecular weight of 502.4 g/mol, XLogP3 of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are 502.10164 g/mol .

Scientific Research Applications

  • Dexamethasone is used as an anti-inflammatory drug in veterinary medicine. It has been shown to affect insulin sensitivity in horses, indicating its impact on metabolic processes (Brennan & Urschel, 2014).

  • In prenatal treatment, dexamethasone has been used to prevent congenital adrenal hyperplasia, a condition affecting steroid hormone production. The drug was found to be effective in reducing virilization in female fetuses (Speiser, Mercado, & New, 1993).

  • Dexamethasone concentration gradients have been studied in the inner ear, demonstrating its potential in treating inner ear diseases (Plontke et al., 2008).

  • Encapsulating dexamethasone in erythrocytes has been explored as a treatment for steroid-dependent inflammatory bowel disease (IBD), showing promise in maintaining clinical remission and reducing steroid-related side effects (Annese et al., 2005).

  • The drug's effects on cellular proliferation, apoptosis, and specific enzyme activities have been studied in bovine corneal endothelial cells, highlighting its influence on cellular processes (Chen et al., 2006).

  • Dexamethasone's utility in controlled-release drug delivery systems for ophthalmic treatments has been demonstrated, offering potential advantages in reducing side effects like high intraocular pressure (Wang et al., 2014).

  • Its pharmacokinetics and pharmacodynamics have been studied in various contexts, including its conversion to active forms in the body and its distribution in relation to receptor sites (Hargunani et al., 2006).

  • Dexamethasone has also been investigated for its effects on gene expression, such as its regulation of the sodium/iodide symporter gene in certain cell types, influencing iodide transport (Spitzweg et al., 1999).

Safety And Hazards

Dexamethasone is known to have severe side effects on non-target organs . It may damage the unborn child .

Future Directions

Dexamethasone shows potent anti-tumor effect in multiple cancer cell lines when cocultured with T cells . It has been identified as a major development in the fight against COVID-19 . Future research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months .

properties

IUPAC Name

(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUPNKAJNZCGM-GZCFLHMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone 21-Iodide

Citations

For This Compound
2
Citations
C Milioni, L Jung, B Koch - European journal of medicinal chemistry, 1991 - Elsevier
The synthesis and the in vitro pharmacological evaluation of a number of topical corticosteroid derivatives designed on the basis of the antedrug concept are reported. Three series of …
Number of citations: 14 www.sciencedirect.com
ТС САВИНОВА, АВ КАЗАНЦЕВ, НВ ЛУКАШЕВ - elibrary.ru
… from the 21-halide derivative of 21-deoxy-dexamethasone: 21-iodide or 21-bromide 11β,17α-dihydroxy-9α-fluoro-16α-methylpregna-1,4-diene-3,20-dione, involving the substitution …
Number of citations: 0 elibrary.ru

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